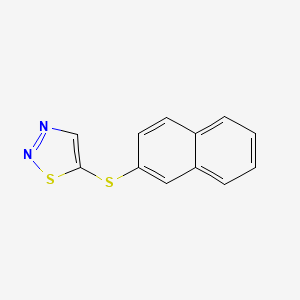
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide is an organic compound with the molecular formula C12H8N2S2 This compound is known for its unique structure, which includes a naphthalene ring fused with a thiadiazole ring and a sulfide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 2-naphthylamine with thiocarbonyl diimidazole to form the corresponding thiourea intermediate. This intermediate is then cyclized using a suitable oxidizing agent, such as bromine or iodine, to yield the desired thiadiazole ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and efficiency. The purification steps may include recrystallization and chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted naphthalene or thiadiazole derivatives.
科学的研究の応用
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of glutaminase.
Medicine: Explored for its anticancer properties, especially in targeting metabolic pathways in cancer cells.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it acts as a selective inhibitor of glutaminase GLS1, which is involved in glutamine metabolism. By inhibiting this enzyme, 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide disrupts the metabolic pathways that are crucial for the growth and survival of certain cancer cells .
類似化合物との比較
Similar Compounds
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Another thiadiazole derivative with similar enzyme inhibitory properties.
5-(2-naphthylsulfanyl)-1,2,3-thiadiazole: A closely related compound with a similar structure but different substituents.
Uniqueness
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide is unique due to its specific naphthalene-thiadiazole-sulfide structure, which imparts distinct chemical and biological properties. Its ability to selectively inhibit glutaminase GLS1 sets it apart from other similar compounds, making it a valuable tool in biochemical research and potential therapeutic applications .
生物活性
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.
- IUPAC Name : 5-(2-naphthylsulfanyl)-1,2,3-thiadiazole
- Molecular Formula : C12H8N2S2
- Molecular Weight : 260.33 g/mol
- CAS Number : 127687-08-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiadiazole ring structure is known for its potential to inhibit enzymes and disrupt metabolic pathways, which can lead to antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against various Gram-positive and Gram-negative bacteria. In a study comparing multiple derivatives, this compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ampicillin and streptomycin .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. For example:
- MCF-7 Cell Line : In vitro studies showed that compounds similar to this sulfide exhibited IC50 values comparable to doxorubicin, a widely used chemotherapeutic agent. Specifically, one derivative displayed an IC50 of 12.8 µg/mL against MCF-7 cells .
- Mechanism : The anticancer activity is believed to arise from the compound's ability to induce apoptosis and inhibit cell proliferation through the disruption of topoisomerase enzymes involved in DNA replication .
Research Findings and Case Studies
特性
IUPAC Name |
5-naphthalen-2-ylsulfanylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S2/c1-2-4-10-7-11(6-5-9(10)3-1)15-12-8-13-14-16-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGSUQUBSOLKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CN=NS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














